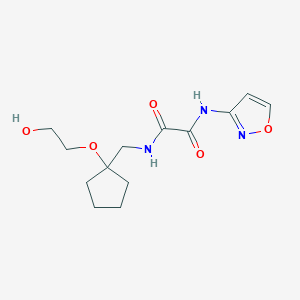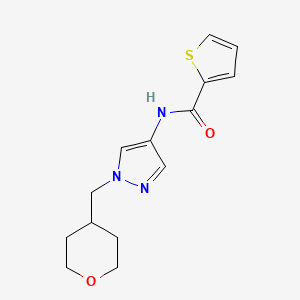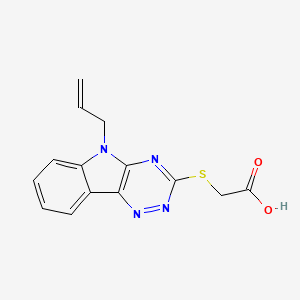![molecular formula C20H20N8O B2428720 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide CAS No. 1334375-98-2](/img/structure/B2428720.png)
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Functionalization Reactions and Theoretical Studies
Compounds related to the query chemical have been studied for their potential in functionalization reactions. For instance, experimental and theoretical studies on the functionalization reactions of related pyrazole compounds demonstrate the versatility of these compounds in chemical synthesis. Such studies highlight the chemical reactivity and potential applications in developing novel compounds with specified properties (Yıldırım, Kandemirli, & Demir, 2005).
Antimycobacterial and Anticancer Agents
The structure of interest shares similarities with compounds that have been synthesized for their potential antimycobacterial and anticancer activities. Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which bear resemblance to the query molecule, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests potential applications of related compounds in treating tuberculosis and exploring their safety indices (Lv et al., 2017).
Synthesis of Novel Pyrazolopyrimidines
The synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents presents an application of similar chemical structures in medicinal chemistry. These compounds have been evaluated for their cytotoxic and enzyme inhibition activities, indicating the research potential of related compounds in developing new therapeutic agents (Rahmouni et al., 2016).
Microwave-Assisted Synthesis
Research on the microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using piperazine-linked intermediates demonstrates the utility of related structures in efficient synthetic methodologies. This approach offers a rapid and versatile route to synthesize complex heterocyclic compounds, which could be useful in various chemical and pharmaceutical applications (Mekky et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds are known to target thephosphatidylinositol 3-kinase (PI3K) signaling pathway , which plays a crucial role in cell proliferation, survival, and differentiation.
Mode of Action
Compounds with similar structures are known to inhibit the pi3k signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K pathway is often overactive.
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3480±270 °C and a density of 123±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is likely a reduction in cell proliferation and an increase in apoptosis, particularly in cancer cells where the PI3K pathway is often overactive . This could potentially lead to a decrease in tumor size and progression.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-19(26-20-24-15-6-1-2-7-16(15)25-20)14-5-3-9-27(12-14)17-11-18(22-13-21-17)28-10-4-8-23-28/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2,(H2,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGZZTILFZDQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2428644.png)

![4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2428649.png)


![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)



![2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2428660.png)
